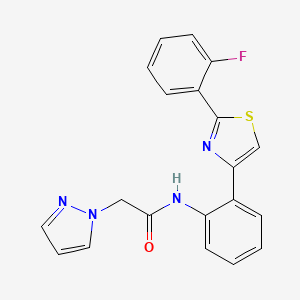![molecular formula C13H19N7OS B2497199 N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide CAS No. 875864-21-4](/img/structure/B2497199.png)
N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide, commonly known as CCT251545, is a chemical compound that has gained significant attention in the field of cancer research due to its potential as an anticancer agent. It is a small molecule inhibitor that targets the cell division cycle 7-related protein kinase (CDC7), which plays a crucial role in DNA replication and cell cycle progression.
作用机制
N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide is a serine/threonine protein kinase that plays a critical role in the initiation of DNA replication and cell cycle progression. It phosphorylates the minichromosome maintenance (MCM) complex, which is essential for the unwinding of DNA during replication. CCT251545 inhibits this compound by binding to its ATP-binding site, thereby preventing its kinase activity and inhibiting DNA replication. This leads to cell cycle arrest and ultimately, apoptosis.
Biochemical and Physiological Effects:
CCT251545 has been shown to induce cell cycle arrest in the G1 and S phases, leading to the accumulation of DNA damage and subsequent apoptosis. It has also been shown to inhibit DNA synthesis and repair, leading to the accumulation of DNA damage and cell death. Moreover, CCT251545 has been shown to downregulate the expression of genes involved in cell cycle progression and DNA replication, such as cyclin E and MCM proteins.
实验室实验的优点和局限性
One of the main advantages of CCT251545 is its specificity for N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide, which makes it a valuable tool for studying the role of this compound in DNA replication and cell cycle progression. Moreover, its potent anticancer activity and ability to synergize with other chemotherapeutic agents make it a promising candidate for cancer therapy. However, one of the limitations of CCT251545 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of CCT251545. One area of research is the development of more potent and selective N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide inhibitors with improved pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response of cancer cells to CCT251545, which can help to personalize cancer therapy. Moreover, the combination of CCT251545 with other targeted therapies, such as PARP inhibitors and immune checkpoint inhibitors, is an area of active investigation. Finally, the role of this compound in other biological processes, such as DNA repair and replication stress response, is an area of emerging interest.
合成方法
The synthesis of CCT251545 involves a multi-step process that includes the coupling of 4,6-diamino-1,3,5-triazine-2-thiol with 1-cyanocyclohexanecarboxylic acid, followed by the protection of the amine group with tert-butyloxycarbonyl (BOC) and the coupling of the resulting intermediate with 2-bromo-N-(2-chloroethyl)acetamide. The final deprotection step yields CCT251545 as a white solid with a purity of >98%.
科学研究应用
CCT251545 has been extensively studied as a potential anticancer agent due to its ability to inhibit N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide, which is overexpressed in various types of cancer. Preclinical studies have shown that CCT251545 has potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and ovarian cancer. Moreover, it has been shown to synergize with other chemotherapeutic agents, such as gemcitabine and cisplatin, to enhance their anticancer effects. Clinical trials are currently underway to evaluate the safety and efficacy of CCT251545 in cancer patients.
属性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7OS/c1-8(22-12-18-10(15)17-11(16)19-12)9(21)20-13(7-14)5-3-2-4-6-13/h8H,2-6H2,1H3,(H,20,21)(H4,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKQWXQELQSYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=NC(=NC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/no-structure.png)
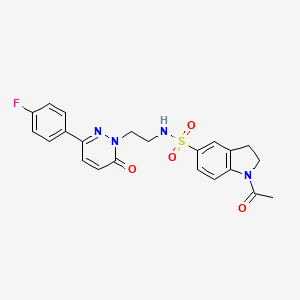
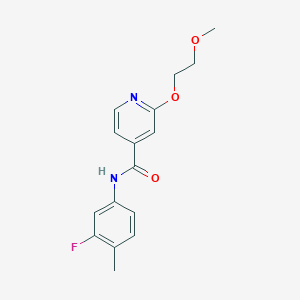
![[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine](/img/structure/B2497122.png)
![2-(benzylthio)-N-(2-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2497125.png)
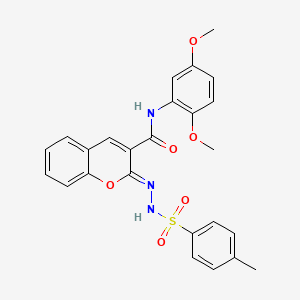
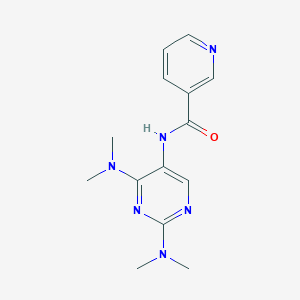
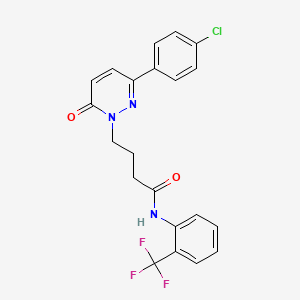
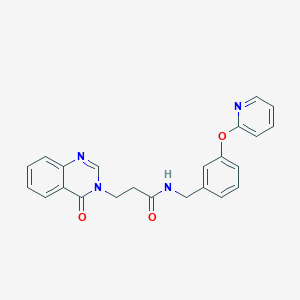
![[4,5-Diacetyloxy-6-(4-tert-butylphenoxy)oxan-3-yl] acetate](/img/structure/B2497131.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2497132.png)

